molecular formula C14H20N2O B15225373 (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Cat. No.: B15225373
M. Wt: 232.32 g/mol
InChI Key: TZRQEWBOKJPISB-LBPRGKRZSA-N
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Description

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a spirocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound belongs to the class of spiro-heterocycles, which are characterized by a spiro-connected bicyclic system containing heteroatoms such as oxygen and nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the condensation of appropriate starting materials, such as benzylamine and methyl oxirane, followed by cyclization under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. For instance, as a sigma receptor ligand, the compound can modulate the activity of sigma receptors, which are involved in various physiological and pathological processes. The binding of the compound to sigma receptors can influence ion channel activity, neurotransmitter release, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct stereochemical and electronic properties. These features contribute to its versatility in chemical synthesis and its potential as a pharmacologically active compound .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C14H20N2O/c1-12-7-15-9-14(10-17-11-14)16(12)8-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m0/s1

InChI Key

TZRQEWBOKJPISB-LBPRGKRZSA-N

Isomeric SMILES

C[C@H]1CNCC2(N1CC3=CC=CC=C3)COC2

Canonical SMILES

CC1CNCC2(N1CC3=CC=CC=C3)COC2

Origin of Product

United States

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